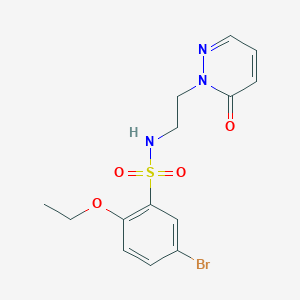
5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research, especially in fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and interact with different biological targets, making it an area of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step reactions, which can be outlined as follows:
Synthesis of the Pyridazine Core
A precursor pyridazine compound is formed through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Functionalization of Pyridazine
Synthesis of the Ethoxybenzenesulfonamide Moiety
Starting with a brominated aromatic compound, ethoxylation can be carried out under basic conditions.
The sulfonamide group is introduced through sulfonylation reactions using appropriate sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Process optimization might include the use of catalytic agents, controlled temperature conditions, and solvent systems that maximize the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically involving the pyridazine ring.
Reduction: : Reduction reactions might target the nitro or carbonyl groups if present in the compound.
Substitution: : Halogen substitution (especially bromine) and nucleophilic substitution on the ethoxy and sulfonamide groups can occur.
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminium hydride for reduction reactions.
Nucleophiles: : Ammonia or amines for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For instance, oxidative reactions may yield higher-order oxidized derivatives, while substitution reactions could result in various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
This compound has notable applications across multiple fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Its interactions with biological molecules are studied to understand enzyme functions or to design inhibitors.
Industry: : Used in the synthesis of specialty chemicals, dyes, and polymers due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism by which 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects involves its binding to specific molecular targets. The pyridazine ring can interact with nucleic acids or proteins, influencing biochemical pathways. The sulfonamide group can mimic natural substrates of enzymes, acting as competitive inhibitors.
Comparación Con Compuestos Similares
Unique Features:
Substitution Pattern: : The specific bromine, ethoxy, and sulfonamide substitution on the benzene ring.
Pyridazine Ring: : Offering unique interactions compared to other heterocyclic compounds.
2-Ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacking the bromine atom, altering its reactivity.
5-Chloro-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Chlorine instead of bromine affects chemical properties and biological activity.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-2-22-12-6-5-11(15)10-13(12)23(20,21)17-8-9-18-14(19)4-3-7-16-18/h3-7,10,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIIJAVTSETJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2805233.png)
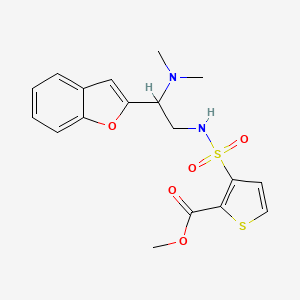
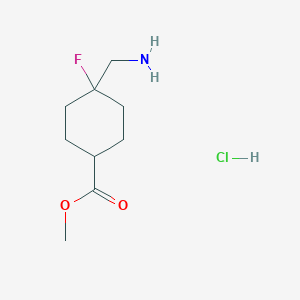
![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)
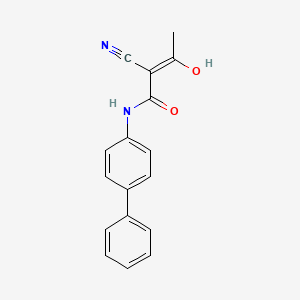
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-(cyclopentylsulfanyl)acetamide](/img/structure/B2805238.png)
![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)
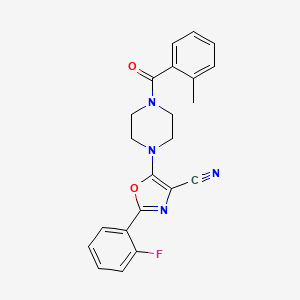

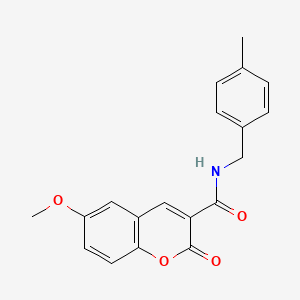
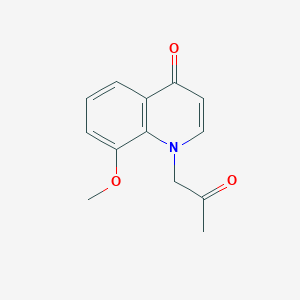
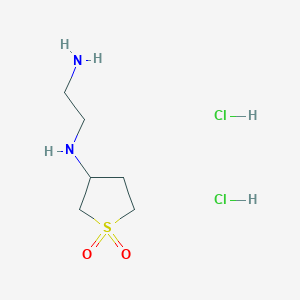
![METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2805252.png)
